Methyl 2-(2-aminonaphthalen-1-yl)acetate
Description
Methyl 2-(2-aminonaphthalen-1-yl)acetate is an aromatic ester featuring a naphthalene backbone substituted with an amino group at the 2-position and an acetoxymethyl group at the 1-position.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(2-aminonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)8-11-10-5-3-2-4-9(10)6-7-12(11)14/h2-7H,8,14H2,1H3 |
InChI Key |
LLBYRZBQZCMDGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminonaphthalen-1-yl)acetate typically involves the reaction of 2-aminonaphthalene with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminonaphthalene attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Methyl 2-(2-aminonaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminonaphthalen-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Methyl 2-(naphthalen-1-yl)-2-oxoacetate (CAS 16738-12-8)
- Structural Difference: Replaces the amino group with an oxo (keto) group.
- Impact: The oxo group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the amino-substituted analogue. This compound is discontinued commercially, limiting its current applications .
Ethyl 2-(2-aminonaphthalen-1-yl)acetate
- Structural Difference : Ethyl ester instead of methyl ester.
- Impact : The ethyl group increases hydrophobicity (molecular weight: 229.27 g/mol vs. ~215 g/mol for the methyl analogue) and may alter metabolic stability in biological systems. Storage at 2–8°C suggests sensitivity to decomposition under ambient conditions .
Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate
- Structural Difference : Nitro group at the 4-position and a phenyl substituent on the acetate.
Heterocyclic Analogues
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate
- Structural Difference : Imidazole ring replaces the naphthalene system.
- Impact : The imidazole moiety enables hydrogen bonding and metal coordination, broadening applications in catalysis or as kinase inhibitors. Such derivatives are often explored for antitumor activity .

Triazole-containing Acetates (e.g., Compound A in )
- Structural Difference: 1,2,4-triazole ring with branched alkylamino substituents.
- Impact: Enhanced metabolic stability and bioavailability due to the triazole’s resistance to oxidative degradation. These compounds are proposed as novel drug candidates in hypertension or cancer research .
Data Table: Key Properties of Methyl 2-(2-aminonaphthalen-1-yl)acetate and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

